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Executive Summary

FMF-04-159-2 is a first-in-class, covalent chemical probe designed to target CDK14 (PFTK1)
and the wider TAIRE family kinases (CDK16, 17, 18). Unlike conventional ATP-competitive
inhibitors that rely solely on non-covalent interactions, FMF-04-159-2 leverages a targeted
acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue
(Cys218 in CDK14).

For researchers, the critical utility of this compound lies in its kinetic selectivity. While it
possesses reversible off-target activity against CDK2, its covalent mechanism allows for a
"pulse-washout" experimental paradigm that functionally isolates CDK14 inhibition, effectively
silencing the off-target noise. This guide details the selectivity profile and the mandatory
protocols required to use this probe with scientific rigor.

Chemical Biology & Mechanism of Action
Structural Logic

FMF-04-159-2 is built upon an aminopyrazole scaffold (derived from the pan-CDK inhibitor
AT7519). The critical modification is the addition of a dimethylamino-butenamide "warhead.”
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» Scaffold: Binds the ATP-binding hinge region (confers general CDK affinity).

o Warhead: A Michael acceptor positioned to react with a specific cysteine located in the
solvent-front region of the ATP pocket.

The Cys218 Target

The selectivity of FMF-04-159-2 is driven by the presence of a cysteine residue at position 218
(CDK14 numbering). This cysteine is rare across the human kinome but conserved within the
TAIRE family (CDK14, 16, 17, 18).

o Mechanism: Nucleophilic attack by the thiol of Cys218 onto the

-carbon of the acrylamide warhead.

o Result: Irreversible inhibition of CDK14 kinase activity.

Visualizing the Selectivity Logic
The following diagram illustrates the kinetic differentiation between the covalent target (CDK14)
and the reversible off-target (CDK2).[1]
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Figure 1: Kinetic Selectivity Strategy. The covalent bond allows retention of CDK14 inhibition
after compound washout, while CDK2 activity is restored.
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Selectivity Profile Data

The following data aggregates biochemical and cellular profiling results. Note the narrow
window between CDK14 and CDK?2 in standard assays, highlighting the necessity of the
washout protocol.

- Prafile (C itative)

Target Kinase Assay Type IC50 / Kd (nM) Interaction Type
CDK14 NanoBRET (Cellular) 39.6 nM Covalent (Irreversible)
CDK16 LanthaScreen 10 nM Covalent
(Biochem)
CDK18 Biochemical <100 nM Covalent
CDK2 NanoBRET (Cellular) 256 nM Reversible
CDK10 KiNativ ~1000 nM Reversible
GSK3 Biochemical >1000 nM Weak Reversible

Kinome-Wide Selectivity (KiNativ)

In HCT116 cells treated with 1 uM FMF-04-159-2, proteome-wide profiling identified the TAIRE
family as the primary targets.

o High Selectivity: >90% inhibition of CDK14, CDK16, CDK17.[2]
o Moderate Off-Targets: CDK2 showed partial occupancy.

» Clean Profile: Minimal engagement of other typical CDK off-targets (e.g., CDK1, CDK4/6,
CDK7, CDK9) at 1 pM.

Experimental Protocols (Field-Proven)

To ensure scientific integrity, you must control for the reversible CDK2 inhibition. Using FMF-
04-159-2 without a washout step is not recommended for validating CDK14-specific
phenotypes.
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The "Pulse-Washout" Protocol (Mandatory for
Selectivity)

This protocol deconvolutes CDK14 effects from CDK2 effects.
Materials:

« FMF-04-159-2 (10 mM DMSO stock).

 FMF-04-159-R (Reversible negative control - Essential).

o Cell culture media (pre-warmed).

« PBS (37°C).

Workflow:

e Seeding: Seed cells to reach 70-80% confluency.

¢ Pulse Treatment: Treat cells with 1.0 uM FMF-04-159-2 for 4 hours.

o Rationale: 4 hours is sufficient for complete covalent modification of CDK14 (saturation)
but minimizes duration of off-target stress.

e Washout (Critical Step):

o Aspirate media containing the compound.

o Wash gently 3x with warm PBS.

o Add fresh, compound-free media.

o Incubate for 2 to 24 hours (depending on phenotypic endpoint).
 Validation:

o Perform Western Blot or functional assay.
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o Control: Parallel wells treated with FMF-04-159-R (reversible analog) must show loss of
inhibition after washout. If the effect persists with the reversible control, the phenotype is
not target-driven or washout was insufficient.

Target Engagement Verification (Western Blot)

Since there is no phosphor-CDK14 antibody that directly reports on activity, use a mobility shift
or competition assay if available, or rely on downstream substrate phosphorylation (e.g.,
phosphorylation of LRP6 or other Wnt components, though these are context-dependent).

Best Practice: Use the FMF-04-159-R (reversible control) side-by-side.
e Lane 1: DMSO

e Lane 2: FMF-04-159-2 (Washout) -> Phenotype Present

e Lane 3: FMF-04-159-R (Washout) -> Phenotype Absent

Implications for Drug Development
The TAIRE Family Redundancy

FMF-04-159-2 is a pan-TAIRE inhibitor.[1] CDK14, 16, 17, and 18 share high sequence
homology in the ATP pocket and the Cys218 residue.

¢ Insight: It is currently impossible to selectively inhibit CDK14 over CDK16 using this
chemotype. Biological interpretation must account for pan-TAIRE inhibition.

o Safety: TAIRE kinases are often redundant; simultaneous inhibition may be required to
observe a therapeutic effect in Wnt-driven cancers.

CDK2 Safety Window

The safety margin is approximately 6-fold (40 nM vs 256 nM). In vivo, maintaining free drug
concentration between these values is challenging. Therefore, FMF-04-159-2 is primarily a
cellular tool compound, not a clinical candidate.

Visualizing the TAIRE Pathway Context
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Understanding where CDK14 fits helps interpret the data generated using FMF-04-159-2.
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Figure 2: CDK14 Signaling Context. FMF-04-159-2 blocks the phosphorylation of LRP6, a
critical step in Wnt/Beta-catenin signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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